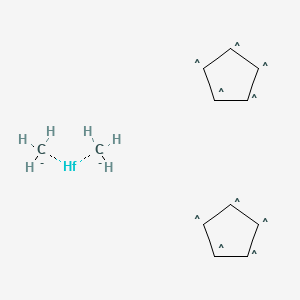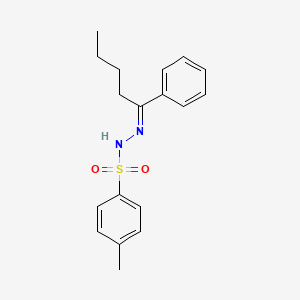
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-(+)-Dimethyl succinate is an organic compound with the molecular formula C6H10O4. It is a diester of succinic acid and is commonly used in various chemical reactions and industrial applications. The compound is characterized by its two ester groups attached to a succinate backbone, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (1S)-(+)-Dimethyl succinate typically involves the esterification of succinic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
Succinic Acid+2Methanol→Dimethyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of (1S)-(+)-Dimethyl succinate can be optimized by using continuous flow reactors and high-pressure conditions to increase yield and efficiency. The process involves the esterification of succinic acid with methanol in the presence of a strong acid catalyst, followed by purification through distillation.
化学反应分析
Types of Reactions
(1S)-(+)-Dimethyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form succinic acid and methanol.
Reduction: Reduction of the ester groups can yield 1,4-butanediol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: Succinic acid and methanol.
Reduction: 1,4-butanediol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
(1S)-(+)-Dimethyl succinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving metabolic pathways, particularly those related to the Krebs cycle.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of biodegradable polymers, such as polybutylene succinate, and as a plasticizer in various materials.
作用机制
The mechanism by which (1S)-(+)-Dimethyl succinate exerts its effects depends on the specific reaction or application. In metabolic studies, it acts as a substrate in the Krebs cycle, where it is converted to succinic acid and participates in energy production. In chemical synthesis, its ester groups undergo various transformations, enabling the formation of a wide range of products.
相似化合物的比较
Similar Compounds
Dimethyl fumarate: An isomer of dimethyl succinate with different chemical properties and applications.
Dimethyl maleate: Another isomer with distinct reactivity and uses.
Diethyl succinate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
(1S)-(+)-Dimethyl succinate is unique due to its specific stereochemistry and reactivity. Its (1S)-(+)-configuration allows for selective reactions in asymmetric synthesis, making it valuable in the production of chiral compounds. Additionally, its versatility in undergoing various chemical transformations makes it a crucial intermediate in both research and industrial applications.
属性
分子式 |
C24H42O4 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC 名称 |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
InChI 键 |
YZXZAUAIVAZWFN-RBFKZVKLSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


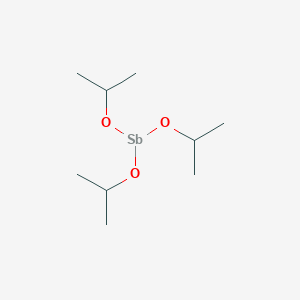
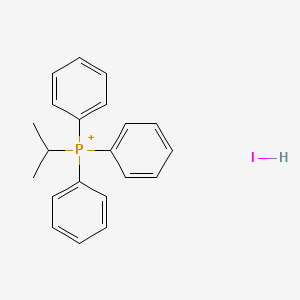

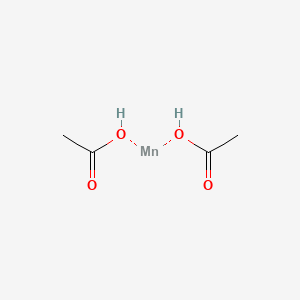

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

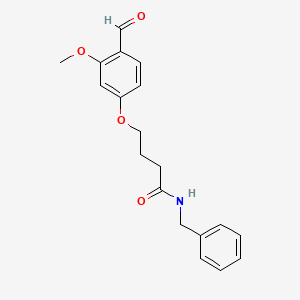
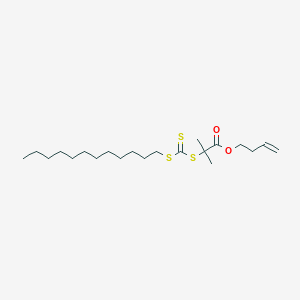

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

